2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a complex organic compound that features a combination of indole, thioether, and acetamide functional groups
Mechanism of Action
Target of Action
Similar compounds have shown activity against a group of phytopathogenic fungi, including botrytis cinerea, fusarium oxysporum, and aspergillus spp .
Mode of Action
It is known that the activity of similar compounds depends mainly on the side chains of the nucleus compound .
Biochemical Pathways
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Result of Action
Similar compounds have shown interesting activity against certain fungi, suggesting that they may have antifungal properties .
Preparation Methods
The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or dioxane, and catalysts like sodium metabisulfite .
Chemical Reactions Analysis
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the indole or benzyl positions, often using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Comparison with Similar Compounds
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide can be compared with other similar compounds, such as:
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide: Lacks the phenethyl group, which may affect its binding affinity and reactivity.
N-phenethyl-2-(1H-indol-3-yl)acetamide: Lacks the thioether linkage, which can influence its chemical stability and biological activity.
2-(4-methylbenzylthio)-N-phenethylacetamide: Lacks the indole moiety, which is crucial for its interaction with biological targets
This detailed analysis provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-20-11-13-22(14-12-20)17-28-18-25(23-9-5-6-10-24(23)28)30-19-26(29)27-16-15-21-7-3-2-4-8-21/h2-14,18H,15-17,19H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNLURQQWFORQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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